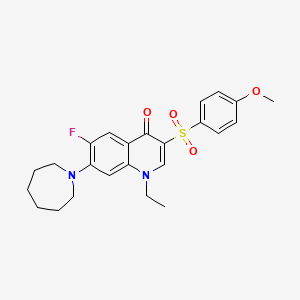

7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

The compound 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with an ethyl group at position 1, a fluorine atom at position 6, an azepane ring at position 7, and a 4-methoxybenzenesulfonyl group at position 2. Its molecular formula is C24H27FN2O4S, with a molecular weight of 458.548 g/mol .

Properties

IUPAC Name |

7-(azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4S/c1-3-26-16-23(32(29,30)18-10-8-17(31-2)9-11-18)24(28)19-14-20(25)22(15-21(19)26)27-12-6-4-5-7-13-27/h8-11,14-16H,3-7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZYCCJMMJLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multiple steps. The starting materials typically include a quinoline derivative, which undergoes a series of reactions including sulfonylation, fluorination, and azepane ring formation. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods like chromatography could be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Its antibacterial properties make it a candidate for studying bacterial resistance and developing new antibiotics.

Medicine: It is being investigated for its potential use in treating bacterial infections.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

Modifications to the sulfonyl group significantly alter physicochemical and biological properties:

Key Observations :

Analogues with Modified Heterocyclic Moieties

Azepane vs. Piperidine/Piperazine Derivatives

Key Observations :

Functional Analogues in Kinase Inhibition

Compounds like KN-93 and KN-92 (CaMKII inhibitors) share structural motifs with the target compound:

Key Observations :

- The 4-methoxybenzenesulfonyl group in KN-93 is critical for CaMKII inhibition, as its removal (KN-92) abolishes activity. This highlights the importance of sulfonyl substituents in modulating target engagement.

- The target compound’s 4-methoxybenzenesulfonyl group may similarly contribute to interactions with enzymatic targets, though its specific biological activity remains uncharacterized in the provided literature.

Research Findings and Implications

- Antimalarial Activity: Derivatives with oxadiazole substituents (e.g., compound 29 in ) demonstrate significant antimalarial activity, suggesting that structural modifications to the quinolinone core can redirect therapeutic utility.

- Kinase Inhibition Potential: The structural similarity to KN-93 implies that the target compound may interact with kinase domains, though experimental validation is required.

- Solubility vs. Permeability Trade-offs : The 4-methoxybenzenesulfonyl group optimizes solubility, whereas chloro or methyl substituents prioritize lipophilicity, guiding lead optimization for specific applications.

Biological Activity

The compound 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The structural formula for the compound can be represented as follows:

This structure includes a fluorine atom and a methoxybenzenesulfonyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

- Formation of the quinoline scaffold : Utilizing a cyclization reaction involving an appropriate aniline derivative.

- Introduction of functional groups : Specific reagents are used to install the azepan and methoxybenzenesulfonyl groups.

Anticancer Activity

Recent studies have shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one have demonstrated potent inhibitory effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7-Azepan derivative | A549 | 10 | Topoisomerase I inhibition |

| 7-Azepan derivative | HeLa | 15 | Induction of apoptosis |

| 7-Azepan derivative | HepG2 | 12 | Cell cycle arrest |

These results suggest that the compound may act as a Topoisomerase I inhibitor, leading to DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The presence of the fluorine atom in 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one enhances its activity against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

The biological activity of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound interferes with DNA replication by inhibiting Topoisomerase I, leading to DNA strand breaks.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, contributing to its anticancer effects.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Case Study on Lung Cancer : A study involving patients with advanced lung cancer treated with a quinoline derivative showed a significant reduction in tumor size after four weeks of treatment.

- Case Study on Bacterial Infections : Patients with resistant bacterial infections were administered a quinoline-based antibiotic; results indicated a marked improvement in clinical symptoms within days.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.